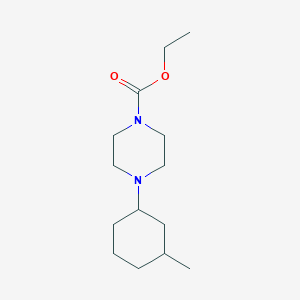![molecular formula C16H19NO2 B6017956 5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6017956.png)
5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione, also known as DMAMD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMAMD has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the laboratory.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer invasion.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to possess antioxidant properties, reducing oxidative stress and protecting cells from damage. This compound has also been shown to exhibit anti-inflammatory effects, reducing the production of inflammatory mediators and cytokines. Additionally, this compound has been shown to exhibit anti-cancer properties, inhibiting the growth and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione is its versatility in the laboratory. It can be used in a variety of assays and experiments due to its unique properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research involving 5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione. One area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. This compound may also hold promise as a potential treatment for various diseases, including cancer and inflammatory disorders.
Synthesis Methods
5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione can be synthesized using a variety of methods, including the reaction of 3-methylbenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst. Other methods include the reaction of 3-methylbenzaldehyde with cyclohexane-1,3-dione in the presence of a base, or the reaction of 3-methylbenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of an acid catalyst.
Scientific Research Applications
5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(3-methylphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-5-4-6-12(7-11)17-10-13-14(18)8-16(2,3)9-15(13)19/h4-7,10,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEHKZZAAIURCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6017880.png)
![7-(4-tert-butylbenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6017882.png)
![(4-chloro-2-methylphenyl){1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017885.png)
![3-[(4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)carbonyl]pyridine](/img/structure/B6017893.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6017903.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6017910.png)

![4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6017920.png)
![5-(2-fluorophenyl)-2-(3-methyl-1-piperidinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6017935.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017950.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6017975.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B6017988.png)